molecular formula C8H8BrN3O2 B1519618 5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine CAS No. 1010422-24-8

5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine

Cat. No.: B1519618
CAS No.: 1010422-24-8
M. Wt: 258.07 g/mol
InChI Key: PGANNHCGNMGTFO-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C8H8BrN3O2. It is a brominated and nitro-substituted pyridine derivative, which makes it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Bromination and Nitration: Starting with cyclopropylpyridine, the compound undergoes bromination followed by nitration to introduce the bromo and nitro groups at the appropriate positions on the pyridine ring.

  • Nucleophilic Substitution: Another method involves nucleophilic substitution reactions where a suitable precursor is reacted with bromine and nitric acid under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.

  • Substitution Reactions: The bromo group can be substituted with other nucleophiles, leading to a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or tin chloride (SnCl2).

  • Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) can be used for substitution reactions.

Major Products Formed:

  • Nitroso Derivatives: Resulting from the oxidation of the nitro group.

  • Amine Derivatives: Resulting from the reduction of the nitro group.

  • Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine is used in various scientific research applications, including:

  • Chemistry: As an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studying the biological activity of pyridine derivatives in various biological systems.

  • Medicine: Investigating potential therapeutic applications, such as anticancer or antimicrobial properties.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

  • 3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine: A structural isomer with the bromo and nitro groups in different positions.

  • 2-Amino-5-bromo-3-nitropyridine: Another pyridine derivative with similar functional groups.

This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

5-bromo-N-cyclopropyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O2/c9-5-3-7(12(13)14)8(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGANNHCGNMGTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669742
Record name 5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010422-24-8
Record name 5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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